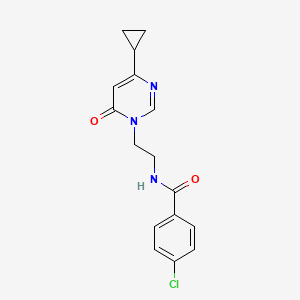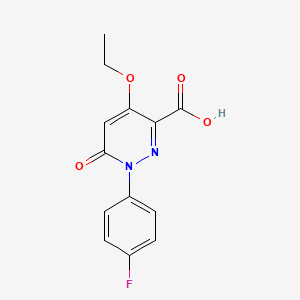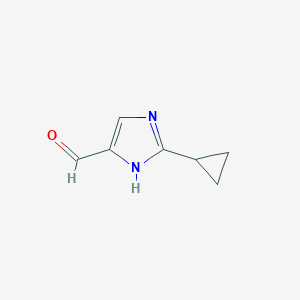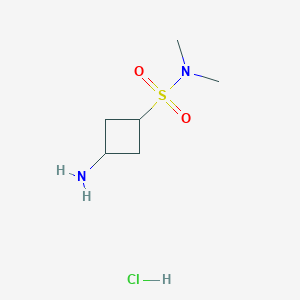
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds
Research on novel derivatives of benzamide, synthesized using ultrasound as a green chemistry tool, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, including a series of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, showed non-cytotoxic nature against human cancer cell lines and significant potential as leads in anti-tubercular drug discovery due to favorable ADMET properties (Nimbalkar et al., 2018).
Anticancer and Anti-inflammatory Agents
Synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated potent anti-inflammatory and analgesic activities. These findings suggest the potential for developing new therapeutic agents based on similar chemical frameworks for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Enaminones
Studies on anticonvulsant enaminones, including compounds with chlorophenyl groups, have contributed to understanding their potential therapeutic applications in epilepsy treatment due to their ability to form hydrogen bonds and stabilize specific molecular conformations (Kubicki et al., 2000).
Herbicide Safening and Antifungal Activity
N-(4,6-dichloropyrimidine-2-yl)benzamide showed herbicide safening effects on rice seedlings and improved antifungal activity against certain pathogens, indicating its potential use in agricultural applications to protect crops while controlling fungal diseases (Zheng et al., 2018).
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-1-2-11/h3-6,9-11H,1-2,7-8H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPQWXLNEGZMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)

![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397700.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2397709.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)